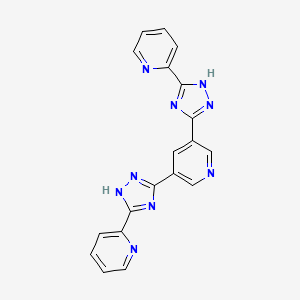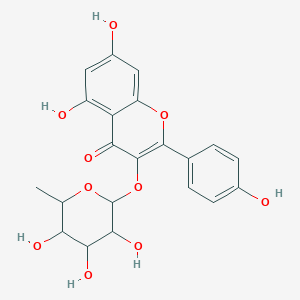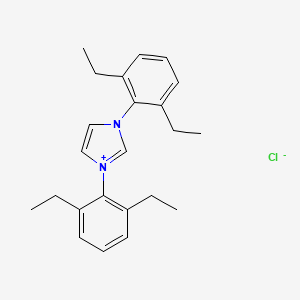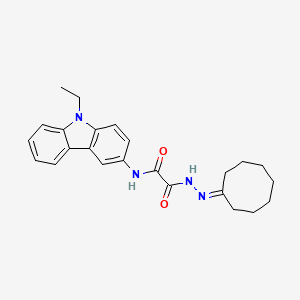![molecular formula C25H30ClNO5 B15156271 (E)-but-2-enedioic acid;(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine](/img/structure/B15156271.png)
(E)-but-2-enedioic acid;(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clemastine fumarate is a first-generation H1 histamine antagonist, commonly used as an antihistamine to relieve symptoms of allergies such as hay fever, urticaria, and rhinitis . It is known for its anticholinergic and sedative properties, which help in reducing symptoms like sneezing, runny nose, and itching .
Preparation Methods
The synthesis of clemastine fumarate involves several steps:
Starting Material: N-methyl-2-(2-ethoxy)pyrrolidines undergoes chlorination substitution to form N-methyl-2-(2-chloroethyl)pyrrolidines.
Intermediate Formation: This intermediate reacts with 1-(4-chlorophenyl)-1-phenylethanol in the presence of sodamide to produce racemic clemastine.
Salt Formation: The racemic clemastine is then reacted with fumaric acid to form clemastine fumarate.
Purification: The crude product is recrystallized using an aqueous acetone solution to obtain pure clemastine fumarate.
Chemical Reactions Analysis
Clemastine fumarate undergoes various chemical reactions:
Oxidation and Reduction: These reactions are not commonly associated with clemastine fumarate due to its stable structure.
Substitution: The compound can undergo substitution reactions, particularly involving the pyrrolidine ring and the phenyl groups.
Common Reagents and Conditions: Reagents like sodamide and solvents such as acetone are commonly used in its synthesis.
Scientific Research Applications
Clemastine fumarate has a wide range of applications in scientific research:
Mechanism of Action
Clemastine fumarate works by selectively binding to histamine H1 receptors, blocking the action of endogenous histamine . This leads to the temporary relief of symptoms associated with allergic reactions. Additionally, it exhibits anticholinergic effects by inhibiting the action of acetylcholine at muscarinic receptors, reducing bodily secretions .
Comparison with Similar Compounds
Clemastine fumarate is often compared with other antihistamines such as:
Diphenhydramine: Another first-generation antihistamine with similar sedative effects but a shorter half-life.
Epinephrine: Used for severe allergic reactions but works through different mechanisms involving adrenergic receptors.
Loratadine: A second-generation antihistamine with fewer sedative effects and a longer duration of action.
Clemastine fumarate stands out due to its potent anticholinergic properties and effectiveness in treating a wide range of allergic symptoms .
Properties
Molecular Formula |
C25H30ClNO5 |
|---|---|
Molecular Weight |
460.0 g/mol |
IUPAC Name |
but-2-enedioic acid;2-[2-[1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine |
InChI |
InChI=1S/C21H26ClNO.C4H4O4/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)24-16-14-20-9-6-15-23(20)2;5-3(6)1-2-4(7)8/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3;1-2H,(H,5,6)(H,7,8) |
InChI Key |
PMGQWSIVQFOFOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCCN3C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B15156204.png)


![Ethyl 3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15156231.png)

![N-[(3,5-di-tert-butyl-4-methoxyphenyl)[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B15156237.png)
![N-(Naphthalen-2-yl)dibenzo[b,d]furan-3-amine](/img/structure/B15156242.png)
![N-[1-(5-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-{[(2-cyanoethoxy)(diisopropylamino)phosphanyl]oxy}oxolan-2-YL)-2-oxopyrimidin-4-YL]-2-methylpropanamide](/img/structure/B15156247.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate](/img/structure/B15156252.png)
![N,N'-[1,2,4]triazolo[1,5-c]pyrimidine-5,7-diyldiacetamide](/img/structure/B15156258.png)


![(5E)-5-[1-(benzylamino)ethylidene]-1-(2,5-dichlorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B15156270.png)
![N-phenyl-2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15156281.png)
